molecular formula C7H14N2O B1453934 3-Propylpiperazin-2-one CAS No. 1247498-82-3

3-Propylpiperazin-2-one

Cat. No. B1453934
CAS RN: 1247498-82-3
M. Wt: 142.2 g/mol
InChI Key: XEYKZRANLMUCSI-UHFFFAOYSA-N
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Description

3-Propylpiperazin-2-one is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is typically available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O/c1-2-3-6-7(10)9-5-4-8-6/h6,8H,2-5H2,1H3,(H,9,10) . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

1. Pharmacological Activities

3-Propylpiperazin-2-one derivatives, particularly those with the arylpiperazine moiety, have been explored extensively for their pharmacological properties. Studies have shown that these compounds exhibit antiarrhythmic, antihypertensive, and α-adrenolytic activities. For instance, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities, suggesting their potential as therapeutic agents in relevant medical conditions (Malawska et al., 2002). Additionally, some derivatives are being investigated for their role in weight management for conditions like diet-induced obesity (Dudek et al., 2016).

2. Chemical Synthesis and Catalysis

In the realm of chemical synthesis, this compound and its derivatives have been utilized as catalysts and intermediates. For example, silica-bonded propylpiperazine-N-sulfamic acid, derived from this compound, is used as a recyclable catalyst for synthesizing a variety of chemical compounds, including 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives (Ghashang et al., 2015). These applications are critical in developing more efficient and environmentally friendly chemical processes.

3. Analytical Chemistry and Material Science

This compound derivatives have also found applications in analytical chemistry. For example, they have been used in high-performance liquid chromatography (HPLC) to study the phospholipophilicity of compounds, which is an important parameter in drug discovery and development (Kulig & Malawska, 2006). Furthermore, these compounds have been involved in the synthesis of materials like 4H-pyran derivatives, showcasing their versatility in different scientific fields (Niknam et al., 2013).

4. Structural and Computational Studies

Structural studies involving this compound derivatives have contributed significantly to understanding molecular interactions and designing new pharmaceuticals. For instance, X-ray crystallography has been used to determine the structures of several 4-n-propylpiperazine derivatives, which are potential histamine H3 receptor antagonists. Such studies not only reveal the molecular structures but also provide insights into the physicochemical properties and pharmacokinetics of these compounds (Olczak et al., 2021).

Safety and Hazards

The safety information for 3-Propylpiperazin-2-one indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-propylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-3-6-7(10)9-5-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYKZRANLMUCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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